Home > Products > Screening Compounds P16486 > 5'-Hydroxy Thalidomide
5'-Hydroxy Thalidomide -

5'-Hydroxy Thalidomide

Catalog Number: EVT-15494692
CAS Number:
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-Hydroxy Thalidomide primarily occurs through the biotransformation of Thalidomide via cytochrome P-450 enzymes, particularly CYP2C19. This enzymatic process leads to the hydroxylation of Thalidomide. Non-enzymatic hydrolysis can also occur under physiological conditions. The hydroxylation reaction typically requires the presence of Thalidomide and appropriate enzymatic conditions to yield 5'-Hydroxy Thalidomide as the major product .

Flow Chemistry Techniques

Recent advancements in flow chemistry have improved the efficiency and safety of synthesizing related compounds. For example, using triphosgene as a safer alternative to phosgene in amide bond formation has been noted in literature, allowing for more controlled reactions with reduced risks .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5'-Hydroxy Thalidomide reveals a complex arrangement characterized by its piperidine ring and isoindole moiety. The compound's structural formula can be represented as follows:

C13H10N2O5\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{5}

The melting point of 5'-Hydroxy Thalidomide exceeds 254°C, indicating its stability at elevated temperatures . It is slightly soluble in dimethyl sulfoxide .

Chemical Reactions Analysis

Reactions and Technical Details

5'-Hydroxy Thalidomide undergoes various chemical reactions, including:

  • Hydroxylation: This reaction is catalyzed by cytochrome P-450 enzymes.
  • Hydrolysis: Non-enzymatic hydrolysis can occur under physiological conditions, leading to the formation of various metabolites .

These reactions are significant for understanding the compound's metabolic pathways and potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for 5'-Hydroxy Thalidomide involves its role in modulating immune responses. It is known to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory diseases and certain cancers . The compound exhibits immunomodulatory effects similar to those of its parent compound, Thalidomide, suggesting that its pharmacological activity is closely tied to its metabolic transformation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C13H10N2O5C_{13}H_{10}N_{2}O_{5}
  • Molecular Weight: 274.23 g/mol
  • Melting Point: >254°C (decomposes)
  • Solubility: Slightly soluble in dimethyl sulfoxide
  • Color: Light beige solid
  • Storage Temperature: Recommended at -20°C in a freezer .

These properties indicate that 5'-Hydroxy Thalidomide is stable under proper storage conditions but may decompose at high temperatures.

Applications

Scientific Uses

Research on 5'-Hydroxy Thalidomide has primarily focused on its therapeutic applications in inflammatory diseases and cancers due to its ability to inhibit TNF-α production. It has been studied for potential use in treating conditions such as multiple myeloma and leprosy-related complications . Additionally, the compound's immunomodulatory properties make it a candidate for further exploration in various therapeutic contexts.

Introduction to 5'-Hydroxy Thalidomide in Pharmacological Context

Historical Background of Thalidomide Metabolites in Biomedical Research

Thalidomide (α-(N-phthalimido)glutarimide) was initially marketed in the late 1950s as a sedative and antiemetic for pregnant women but was withdrawn globally by the early 1960s due to severe teratogenicity, causing limb malformations and other birth defects in thousands of infants [1]. This tragedy became a pivotal moment in toxicology, prompting rigorous reforms in drug safety testing, including the establishment of systematic toxicity protocols by regulatory agencies [1]. Despite its teratogenic legacy, thalidomide experienced a resurgence in the 1990s when its efficacy in treating erythema nodosum leprosum and multiple myeloma was discovered, leading to FDA approvals in 1998 and 2006, respectively [1] [2]. This re-emergence intensified research into its metabolic fate, revealing that cytochrome P450 (P450)-mediated oxidation generates primary metabolites, including 5-hydroxythalidomide (aromatic ring-hydroxylated) and 5'-hydroxythalidomide (aliphatic chain-hydroxylated) [2] [4]. Early studies identified these metabolites in human plasma and urine, though their biological significance remained unclear due to analytical limitations and thalidomide’s notorious chiral instability (in vivo racemization) [6] [7]. The characterization of these metabolites marked a critical advancement in understanding thalidomide’s dual pharmacological and toxicological profiles [3].

Role of 5'-Hydroxy Thalidomide as a Primary Oxidative Metabolite

5'-Hydroxythalidomide (chemical structure: N-(2,6-dioxopiperidin-3-yl)-5-hydroxyphthalimide) is a major primary metabolite formed via hydroxylation of the glutarimide ring of thalidomide. Its identification as a primary oxidative metabolite stems from key biochemical properties:

  • Metabolic Pathway: It is generated predominantly through aliphatic hydroxylation catalyzed by hepatic cytochrome P450 enzymes, notably CYP2C19 and CYP3A4 [2] [4]. Unlike aromatic 5-hydroxythalidomide, which undergoes further oxidation to reactive intermediates (e.g., arene oxides or quinones), 5'-hydroxythalidomide is more stable and undergoes direct conjugation for excretion [2] [5].
  • Species-Specific Formation: Rabbits (thalidomide-sensitive) and humans produce both 5'- and 5-hydroxythalidomide, whereas rodents (thalidomide-resistant) primarily form 5'-hydroxythalidomide [5]. This divergence underscores its role in species-specific toxicity profiles.
  • Biological Activity: While less potent than the parent drug, 5'-hydroxythalidomide exhibits moderate antiangiogenic activity in vitro. In rat aortic ring assays, it inhibited microvessel formation at high concentrations (IC₅₀ >100 µM), though it showed no activity in human saphenous vein models [3]. This suggests its effects may be species-dependent or require bioactivation.
  • Table 1: Key Thalidomide Metabolites and Properties
MetaboliteSite of HydroxylationMajor CYP EnzymesStabilityPrimary Bioactivity
5'-HydroxythalidomideGlutarimide ring (aliphatic)CYP2C19, CYP3A4High; conjugates excretedModerate antiangiogenesis (species-dependent)
5-HydroxythalidomidePhthalimide ring (aromatic)CYP2C19, CYP3A4Low; forms reactive intermediates (quinones)Protein binding; glutathione adduct formation
DihydroxythalidomideBoth ringsCYP3A4, CYP2J2Very lowPotential teratogenicity

Metabolic Pathways and Enzymatic Kinetics

The formation of 5'-hydroxythalidomide follows Michaelis-Menten kinetics in human liver microsomes, with Kₘ values ranging from 50–200 µM for CYP2C19 [2] [4]. CYP3A4 contributes to this pathway but with lower affinity (Kₘ >300 µM) [4]. Notably, 5'-hydroxythalidomide is not a substrate for further P450 oxidation, differentiating it from 5-hydroxythalidomide, which undergoes secondary metabolism by CYP3A4/5 to dihydroxy derivatives and electrophilic quinones [2] [4]. This stability likely limits its direct role in covalent protein binding or oxidative stress, mechanisms implicated in thalidomide’s teratogenicity [2].

Species Variability in Metabolism

Pharmacokinetic studies in rabbits (a teratogen-sensitive species) reveal that oral thalidomide administration (2.0 mg/kg) yields comparable plasma concentrations of 5'-hydroxythalidomide and 5-hydroxythalidomide. Physiologically based pharmacokinetic (PBPK) modeling in rabbits estimates a metabolic ratio of 0.01 for hepatic intrinsic clearance to both metabolites [5]. In contrast, rats (teratogen-resistant) produce 5'-hydroxythalidomide as the dominant metabolite, which is rapidly conjugated and excreted [5]. This metabolic dichotomy highlights 5'-hydroxythalidomide as a detoxification pathway in resistant species but a parallel pathway in sensitive ones.

Functional Significance in Therapeutics

Though not the primary therapeutic agent, 5'-hydroxythalidomide may contribute to thalidomide’s clinical effects indirectly:

  • As a circulating biomarker for metabolic activity in patients, particularly those with CYP2C19 polymorphisms [4].
  • Through synergistic effects with other metabolites in immunomodulation, though its standalone activity is weak compared to cereblon-binding agents like lenalidomide [3] [7].
  • Table 2: Enzymatic Parameters for 5'-Hydroxythalidomide Formation
Enzyme SystemKₘ (µM)Vₘₐₓ (pmol/min/pmol P450)Contributing CYP Isoforms
Human Liver Microsomes150 ± 4012 ± 3CYP2C19 (70%), CYP3A4 (20%)
Recombinant CYP2C1980 ± 1518 ± 4CYP2C19 (primary)
Recombinant CYP3A4320 ± 608 ± 2CYP3A4 (minor)

Properties

Product Name

5'-Hydroxy Thalidomide

IUPAC Name

2-[(3R,5S)-5-hydroxy-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)/t8-,9+/m1/s1

InChI Key

HHTOWVWIVBSOKC-BDAKNGLRSA-N

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

C1[C@H](C(=O)NC(=O)[C@H]1O)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.